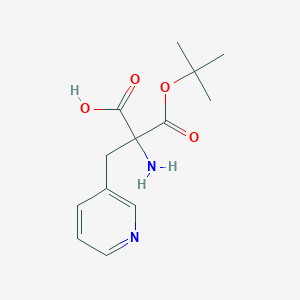
3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine
概要
説明
シサプリドは、上部消化管の運動性を高める胃運動促進薬です。 セロトニン5-HT4受容体作動薬として直接作用し、副交感神経刺激薬として間接的に作用します . シサプリドは、1980年にヤンセンファーマによって発見され、プレパルシドとプロパルシドの商標名で販売されてきました . 重篤な心臓の副作用のため、多くの国ではその使用が制限または中止されています .
準備方法
シサプリドは、様々な方法で合成することができます。 一般的な方法の一つは、4-アミノ-5-クロロ-2-メトキシ安息香酸とcis-1-[3-(4-フルオロフェノキシ)プロピル]-3-メトキシピペリジン-4-アミンの縮合によるものです . 反応条件としては、通常、反応を促進するために溶媒や触媒を使用します。 工業生産方法では、多くの場合、HPMC K4MやHPMC K100Mなどのポリマーを使用した直接圧縮技術を用いて、化合物の流動性と圧縮性を向上させています .
化学反応解析
シサプリドは、酸化、還元、置換などの様々な化学反応を受けます。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、様々な触媒などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、シサプリドの酸化は様々な代謝物の生成につながる可能性があり、還元は異なる異性体の生成につながる可能性があります .
化学反応の分析
Cisapride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cisapride can lead to the formation of various metabolites, while reduction can result in the formation of different isomers .
科学的研究の応用
作用機序
類似化合物との比較
生物活性
3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine, a compound with the molecular formula C13H18N2O4 and a molecular weight of 266.297 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.297 g/mol |
| Density | 1.065 ± 0.06 g/cm³ (predicted) |
| Solubility | Slightly soluble in acetonitrile, chloroform, and ethyl acetate |
| Boiling Point | 543.0 ± 50.0 °C (predicted) |
| pKa | 7.30 ± 0.10 (predicted) |
Mechanisms of Biological Activity
Research indicates that the compound exhibits various biological activities, primarily attributed to its structural features, including the amino and carboxy functional groups.
- Antimicrobial Activity : The compound has shown promising antimicrobial properties against several bacterial strains, including E. coli and S. aureus. In vitro studies have demonstrated that derivatives with specific substitutions enhance antibacterial efficacy, suggesting a structure-activity relationship that warrants further exploration .
- Anticancer Potential : Preliminary studies indicate that compounds related to this compound may inhibit cancer cell proliferation. For instance, analogs have been tested for their ability to induce apoptosis in various cancer cell lines, showing IC50 values in the micromolar range .
- Neuroprotective Effects : Recent investigations into neurodegenerative diseases have highlighted the potential of this compound as an antioxidant agent. It has been reported to inhibit oxidative stress markers in cellular models, which is crucial for developing treatments for conditions like Alzheimer's disease .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- Study on Antimicrobial Activity : A study conducted by researchers demonstrated that synthesized derivatives of this compound exhibited significant antimicrobial activity with zone of inhibition values ranging from 9 to 20 mm against various pathogens . The most effective compounds contained halogenated moieties.
- Anticancer Research : In a study involving Ehrlich's ascites carcinoma (EAC) cells, certain derivatives showed notable cytotoxicity with IC50 values comparable to standard anticancer drugs like 5-fluorouracil . This suggests that modifications to the pyridine structure can enhance anticancer properties.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBCSWWZSSVXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105454-25-9 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















